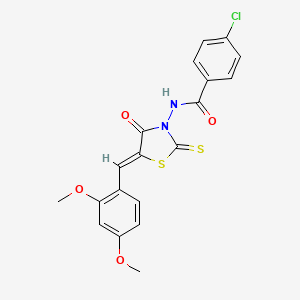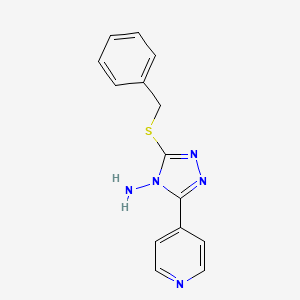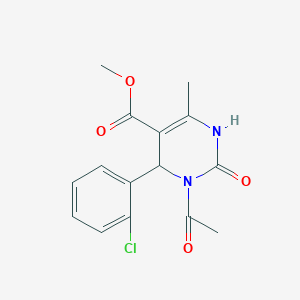![molecular formula C26H27ClN2O5 B12155268 1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12155268.png)
1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned belongs to the class of indole derivatives. Indole is a heterocyclic aromatic compound with a benzene ring fused to a pyrrole ring. It has diverse biological activities and serves as a pharmacophore in various drug molecules . Now, let’s explore this specific compound further.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis, which typically starts from a cyclohexanone derivative and phenylhydrazine hydrochloride. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux in methanol (MeOH) to yield the tricyclic indole structure .
Industrial Production: While specific industrial production methods for this compound may not be widely documented, researchers often optimize synthetic routes for large-scale production. Industrial processes would likely involve efficient and scalable reactions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify different functional groups within the molecule.
Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group or other reactive sites.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a valuable building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may find applications in materials science or as intermediates for other compounds.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research would be needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare this compound’s properties, reactivity, and biological effects with related indole derivatives.
Properties
Molecular Formula |
C26H27ClN2O5 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-28(5-2)12-13-29-22(16-8-6-10-18(27)14-16)21(24(31)26(29)32)23(30)20-15-17-9-7-11-19(33-3)25(17)34-20/h6-11,14-15,22,31H,4-5,12-13H2,1-3H3 |
InChI Key |
NGEPVOVBZPDJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12155185.png)

![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
![Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12155203.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155204.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B12155208.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide](/img/structure/B12155216.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)



![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
![Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12155253.png)

